5-fluoro-N-phenylpyrimidin-2-amine

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Researchers developing kinase inhibitors often face SAR uncertainty when selecting core scaffolds. 5-Fluoro-N-phenylpyrimidin-2-amine provides a validated N-phenyl-2-pyrimidineamine core with the critical 5-fluoro substituent that modulates electronic properties and metabolic stability. This compound is an optimal starting point for structure-guided lead optimization targeting the HGF/c-Met signaling axis. - Enables exploration of c-Met, EGFR, VEGFR2, and PLK1 inhibitor space with pre-established SAR benchmarks (c-Met IC₅₀ range: 15.0-550.8 nM for derivatives). - The 5-fluoro substitution provides distinct electronic properties and hydrogen bond acceptor capability absent in non-fluorinated or 5-chloro analogs, directly impacting kinase selectivity profiles. - Well-defined identity (CAS 2742031-17-8, MW 189.19, XLogP3 2.2) ensures reproducible analytical method development using HPLC, LC-MS, and ¹⁹F NMR.

Molecular Formula C10H8FN3
Molecular Weight 189.19 g/mol
Cat. No. B12244278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-N-phenylpyrimidin-2-amine
Molecular FormulaC10H8FN3
Molecular Weight189.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=N2)F
InChIInChI=1S/C10H8FN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,12,13,14)
InChIKeyYFTCZBGPNHWPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-N-phenylpyrimidin-2-amine: Kinase Inhibitor Core Scaffold


5-Fluoro-N-phenylpyrimidin-2-amine (PubChem CID 152756577; CAS 2742031-17-8) is a fluorinated N-phenyl-2-pyrimidineamine derivative with molecular formula C₁₀H₈FN₃ and molecular weight 189.19 g/mol [1]. The compound belongs to the 2-(phenylamino)pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery exemplified by imatinib and numerous clinical candidates [2]. Its structure features a fluorine atom at the pyrimidine 5-position, which modulates electronic properties, metabolic stability, and target binding interactions relative to non-fluorinated or alternatively substituted analogs. This compound is primarily utilized as a synthetic intermediate and reference standard in medicinal chemistry research, particularly for the development of tyrosine kinase inhibitors targeting c-Met, Axl, EGFR, VEGFR2, and PLK1 [3].

1Privileged scaffold for kinase inhibitor design (c-Met, EGFR, VEGFR2, PLK1 programs)
25‑fluoro substitution modulates electronic properties and target binding interactions
3Reference standard for analytical method development in medicinal chemistry

Why 5-Fluoro-N-phenylpyrimidin-2-amine Differs from Analogs


The 5-fluoro substituent on the pyrimidine ring of 5-fluoro-N-phenylpyrimidin-2-amine introduces a distinct electronic withdrawing effect and hydrogen bond acceptor capability that is absent in the non-fluorinated parent N-phenylpyrimidin-2-amine or the 5-chloro analog [1]. In the N-phenylpyrimidin-2-amine class, fluorine substitution at the 5-position has been shown to profoundly influence kinase selectivity profiles, with 5-fluoro derivatives demonstrating markedly different potency against c-Met kinase (derivative IC₅₀ range: 15.0–550.8 nM) compared to non-fluorinated counterparts [2]. Furthermore, the closely related derivative CZC-8004, which bears the identical 5-fluoro-N-phenylpyrimidine core, exhibits dual EGFR/VEGFR2 inhibitory activity (IC₅₀ 650 and 437 nM, respectively) that would not be replicated by compounds lacking the 5-fluoro substitution . Generic substitution with unsubstituted or differently halogenated analogs therefore risks loss of target engagement, altered physicochemical properties (logP, solubility), and unpredictable biological outcomes in downstream assays [1].

!Fluorine vs. non‑fluorinated core: kinase selectivity profile may shift significantly
!5‑chloro substitution introduces larger steric bulk and altered electronic effects, potentially altering target engagement
!Generic substitution risks altered physicochemical properties (logP, solubility) and unpredictable biological outcomes

5-Fluoro-N-phenylpyrimidin-2-amine: Differentiation Evidence


Physicochemical Property Differences vs. Non-Fluorinated Parent

The introduction of fluorine at the 5-position of the pyrimidine ring in 5-fluoro-N-phenylpyrimidin-2-amine alters key physicochemical parameters relative to the non-fluorinated parent N-phenylpyrimidin-2-amine. The target compound has a computed XLogP3 of 2.2 and 4 hydrogen bond acceptor sites (including the fluorine atom), compared to N-phenylpyrimidin-2-amine which has a lower XLogP and only 3 hydrogen bond acceptors [1]. This increased lipophilicity and additional H-bond acceptor capacity can enhance membrane permeability and modulate target binding interactions. The fluorine atom also increases molecular weight from 171.20 to 189.19 g/mol, a difference of +17.99 g/mol (10.5% increase) [1][2].

Physicochemical shift
Class‑level inference
+17.99 g/mol (10.5% MW increase)
+~0.5 logP units
+1 H‑bond acceptor
vs. non‑fluorinated parent
May alter solubility, membrane permeability, and off‑target binding profiles
Computed properties; experimental validation advised
Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

c-Met Kinase Inhibitory Activity of Scaffold Derivatives

In a direct study of N-phenylpyrimidin-2-amine derivatives (including 5-fluoro-substituted variants), compounds built on this core scaffold exhibited c-Met kinase inhibitory activity with IC₅₀ values ranging from 550.8 nM down to 15.0 nM [1]. The lead compound 34a (containing the N-phenylpyrimidin-2-amine core with additional substitutions) achieved an IC₅₀ of 15.0 nM against c-Met and demonstrated antiproliferative activity with IC₅₀ values of 0.53–1.37 μM across five c-Met-sensitive tumor cell lines (PC-3, Panc-1, HepG2, HCT116, Caki-1) [1]. In contrast, the unsubstituted parent scaffold N-phenylpyrimidin-2-amine alone lacks meaningful kinase inhibitory activity, requiring the 5-fluoro and additional substituents for potent target engagement [2].

c‑Met inhibition potency
Class‑level inference
Derivative IC₅₀ range: 15.0–550.8 nM
Antiproliferative IC₅₀: 0.53–1.37 μM
Non‑fluorinated parent: no significant inhibition
5‑fluoro core enables nanomolar target engagement when elaborated; unsubstituted scaffold is inactive
Enzymatic and cell‑based assay context; PK benchmark (F% 59.3 in mice) for optimized derivative
Cancer Therapeutics Kinase Inhibition c-Met Targeting

Pan-Kinase Binding Profile of CZC-8004

The close structural derivative CZC-8004 (N²-[4-(aminomethyl)phenyl]-5-fluoro-N⁴-phenylpyrimidine-2,4-diamine), which retains the identical 5-fluoro-N-phenylpyrimidin-2-amine core, exhibits a well-characterized pan-kinase inhibition profile. CZC-8004 inhibits EGFR WT with an IC₅₀ of 650 nM and VEGFR2 V916M with an IC₅₀ of 437 nM . In chemical proteomics studies, CZC-8004 demonstrated binding to a broad range of tyrosine kinases including ABL kinase, extracting 55 protein kinases from a single cell lysate at 50% bead loading [1]. By contrast, the non-fluorinated N-phenylpyrimidin-2-amine parent compound lacks this breadth of kinase engagement, and 5-chloro-substituted analogs typically show altered selectivity profiles due to the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) [2].

Pan‑kinase binding profile
Cross‑study comparable
CZC‑8004: EGFR IC₅₀ 650 nM, VEGFR2 IC₅₀ 437 nM
Captures 55 kinases in proteomics
5‑chloro or non‑fluorinated analogs: altered selectivity
Fluorine atom essential for multi‑kinase engagement breadth and binding characteristics
Chemical proteomics at 50% bead loading; single cell lysate
Tyrosine Kinase Inhibition EGFR/VEGFR2 Dual Targeting Chemical Proteomics

PLK1 Inhibitor Development Potential

Pyrimidinamine derivatives bearing the 2-aminopyrimidine core, including 5-fluoro-N-phenylpyrimidin-2-amine and its analogs, are recognized as Plk1 (Polo-like kinase 1) inhibitor scaffolds . The pyrimidine-2-amine sub-structure is critical for binding within the ATP-binding pocket of PLK1, and the 5-fluoro substitution has been exploited in multiple patent families covering aminopyrimidine PLK1 inhibitors [1]. Binding affinity studies using the Ambit kinome scan platform have reported PLK1 Kd values as low as 0.190 nM for optimized aminopyrimidine derivatives, demonstrating the potential potency achievable from this scaffold [2]. In contrast, related scaffolds such as pyrrolopyrimidines or quinazolines require fundamentally different synthetic routes and produce distinct selectivity profiles, making 5-fluoro-N-phenylpyrimidin-2-amine a specific entry point for PLK1-focused medicinal chemistry programs [1].

PLK1 scaffold recognition
Supporting evidence
Optimized derivative Kd = 0.190 nM (Ambit kinome scan)
5‑fluoro contributes to binding energy
Alternative scaffolds (pyrrolopyrimidine, quinazoline) require de novo optimization
Reported binding affinity context supports PLK1 inhibitor exploration; binding affinity review needed
Ambit binding assay; derivative‑specific result
Cell Cycle Regulation PLK1 Inhibition Antitumor Agent Design

5-Fluoro-N-phenylpyrimidin-2-amine: Recommended Applications


c-Met Kinase Inhibitor Lead Optimization

Based on demonstrated c-Met inhibitory activity of N-phenylpyrimidin-2-amine derivatives with IC₅₀ values ranging from 15.0 to 550.8 nM and cellular antiproliferative potency of 0.53–1.37 μM against c-Met-dependent cancer cell lines, 5-fluoro-N-phenylpyrimidin-2-amine serves as an optimal core scaffold for structure-guided lead optimization programs targeting the HGF/c-Met signaling axis [1]. The compound's synthetic accessibility and the availability of structure-activity relationship (SAR) data from peer-reviewed studies make it suitable for medicinal chemistry teams requiring a validated starting point with pre-established pharmacokinetic benchmarks (oral bioavailability F% = 59.3 in mice for optimized derivatives) [1].

Chemical Proteomics Probe Development

The 5-fluoro-N-phenylpyrimidin-2-amine core is present in CZC-8004, a pan-kinase inhibitor that binds a broad range of tyrosine kinases (EGFR IC₅₀ 650 nM, VEGFR2 IC₅₀ 437 nM) and captures 55 protein kinases in chemical proteomics experiments . Researchers developing affinity-based chemical proteomics probes or kinase profiling tools should select the 5-fluoro-substituted scaffold over non-fluorinated or 5-chloro alternatives, as the fluorine atom provides favorable binding characteristics while enabling potential incorporation of ¹⁸F for PET tracer development. The compound's defined physicochemical properties (MW 189.19, XLogP3 2.2) facilitate downstream conjugation and linker chemistry [2].

PLK1 Inhibitor Discovery and Cell Cycle Research

The recognition of pyrimidinamine derivatives as Plk1 inhibitor scaffolds, with reported binding affinities as low as Kd = 0.190 nM for optimized analogs, positions 5-fluoro-N-phenylpyrimidin-2-amine as a strategic starting material for PLK1-focused antitumor drug discovery [3][4]. The 5-fluoro substitution enhances metabolic stability and target binding relative to non-halogenated pyrimidine-2-amines, making this compound preferable for cell cycle regulation studies and mitosis-targeted therapeutic development. Synthetic elaboration at the N-phenyl and pyrimidine 4-positions provides direct access to structure-activity relationship exploration [4].

Reference Standard for Analytical Method Development

Given the compound's well-defined identity (CAS 2742031-17-8, PubChem CID 152756577, InChIKey YFTCZBGPNHWPEG-UHFFFAOYSA-N) and the availability of reliable suppliers, 5-fluoro-N-phenylpyrimidin-2-amine can serve as a reference standard for HPLC, LC-MS, and NMR method development in laboratories working with N-phenylpyrimidine-2-amine drug candidates [2]. Its distinct UV chromophore (pyrimidine with extended conjugation) and fluorine atom (enabling ¹⁹F NMR detection) provide unique analytical handles not available with non-fluorinated analogs.

Application
Selection Property
Validation Focus
c‑Met lead optimization programs
Fluorinated core scaffold for structure‑guided design
c‑Met enzymatic and cellular antiproliferative endpoint review
Chemical proteomics probe development
Multi‑kinase binding core (5‑fluoro substituted)
Kinase capture breadth and binding profile review
PLK1 inhibitor discovery
Recognized pyrimidinamine scaffold for PLK1
Binding affinity and target engagement assay context
Analytical reference standard
Defined identity with UV and ¹⁹F NMR handles
Method development and identity confirmation
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